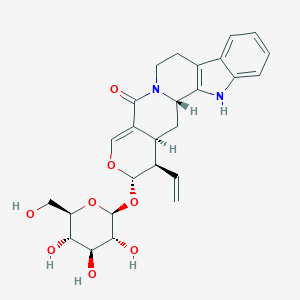

Strictosamide

Descripción

This compound has been reported in Ophiorrhiza liukiuensis, Uncaria rhynchophylla, and other organisms with data available.

from Sarcocephalus latifolius; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLJCNRZUXLS-IUNANRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438421 | |

| Record name | Strictosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23141-25-5 | |

| Record name | Strictosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strictosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strictosamide Biosynthesis in Nauclea officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the strictosamide biosynthesis pathway in Nauclea officinalis, a plant known for its production of medicinal monoterpenoid indole alkaloids (MIAs). This document details the core enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

Introduction to this compound and Nauclea officinalis

Nauclea officinalis is a medicinal plant belonging to the Rubiaceae family, traditionally used in the treatment of various ailments, including fever, inflammation, and infections.[1] The therapeutic properties of this plant are largely attributed to its rich content of monoterpenoid indole alkaloids (MIAs), a diverse group of natural products with a wide range of pharmacological activities.[1][2]

This compound is a key intermediate in the biosynthesis of a vast array of MIAs.[3][4] It is formed from the condensation of tryptamine and secologanin, a crucial branching point that leads to the structural diversity of these alkaloids.[2][4] Understanding the biosynthesis of this compound in Nauclea officinalis is paramount for the potential metabolic engineering of this pathway to enhance the production of valuable pharmaceutical compounds.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in Nauclea officinalis involves a series of enzymatic reactions that convert primary metabolites into this complex alkaloid. The core pathway can be divided into three main stages: the formation of the precursors tryptamine and secologanin, their condensation to form strictosidine, and the subsequent conversion to this compound.

Tryptamine Biosynthesis

Tryptamine, the indole component of this compound, is derived from the amino acid L-tryptophan. The key enzyme in this conversion is Tryptophan Decarboxylase (TDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the removal of the carboxyl group from tryptophan.

Secologanin Biosynthesis

Secologanin, the monoterpenoid component, is synthesized via the iridoid pathway. A key enzyme in the later stages of this pathway is Secologanin Synthase , a cytochrome P450-dependent monooxygenase. This enzyme catalyzes the oxidative cleavage of loganin to form secologanin.[5]

Strictosidine Formation

The central step in the pathway is the Pictet-Spengler condensation of tryptamine and secologanin to form 3α(S)-strictosidine. This reaction is catalyzed by Strictosidine Synthase (STR) .[4][6][7] STR facilitates the stereospecific formation of the C3-N4 bond, establishing the core structure of strictosidine.[7][8]

Conversion to this compound

Strictosidine is then converted to this compound. The precise mechanism of this conversion is not fully elucidated but is proposed to occur via a direct lactamization.[9] An alternative hypothesis suggests a saponification to strictosidinic acid followed by a ring closure to form the lactam ring.[9]

Another important enzyme, Strictosidine β-D-Glucosidase (SGD) , can hydrolyze the glucose moiety from strictosidine, producing a highly reactive aglycone. This aglycone can then be channeled into various downstream MIA biosynthetic pathways.[10][11]

Quantitative Data

Quantitative analysis of the metabolites and enzyme activities in the this compound biosynthesis pathway is crucial for understanding the metabolic flux and identifying potential rate-limiting steps. While specific data for Nauclea officinalis is limited, studies on the closely related species Nauclea orientalis provide valuable insights.

Table 1: this compound Content in Different Organs of Nauclea orientalis

| Organ | This compound Content (% w/w) |

|---|---|

| Wood | 1.92 |

| Bark | 0.89 |

| Leaves | 0.82 |

| Fruits | 0.16 |

Data from a study on Nauclea orientalis, a species closely related to Nauclea officinalis.[12]

Table 2: Enzyme Kinetic Parameters for Key Enzymes in MIA Biosynthesis (from various plant sources)

| Enzyme | Substrate | Km | Vmax | Source Organism |

|---|---|---|---|---|

| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 7.5 x 10⁻⁵ M | Not Reported | Catharanthus roseus |

| Strictosidine Synthase (STR) | Tryptamine | 2.3 mM | Not Reported | Catharanthus roseus |

| Secologanin | 3.4 mM | Not Reported | Catharanthus roseus | |

| Strictosidine Glucosidase (SGD) | Strictosidine | 0.22 mM | 0.078 mM/min | Catharanthus roseus |

Note: These kinetic parameters are from studies on Catharanthus roseus and may not be identical in Nauclea officinalis, but they provide a general indication of enzyme-substrate affinities.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway. These protocols are based on established methods and can be adapted for use with Nauclea officinalis.

Metabolite Profiling by UPLC-Q-TOF-MS/MS

This protocol is adapted from a method developed for the profiling of alkaloids in Nauclea officinalis.[6]

Objective: To identify and relatively quantify this compound and other related alkaloids in Nauclea officinalis tissue.

Materials:

-

Nauclea officinalis plant material (e.g., leaves, stem bark)

-

Liquid nitrogen

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

UPLC system coupled to a Q-TOF mass spectrometer

-

ACQUITY UPLC® BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

Procedure:

-

Sample Preparation:

-

Freeze fresh plant material in liquid nitrogen and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

UPLC-Q-TOF-MS/MS Analysis:

-

Column: ACQUITY UPLC® BEH C18 (2.1 mm × 100 mm, 1.7 µm).[6]

-

Column Temperature: 30 °C.[6]

-

Mobile Phase:

-

Gradient Elution: A linear gradient from 5% to 95% Solvent B over 25 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 0.2 mL/min.[6]

-

Injection Volume: 2 µL.

-

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 40 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Energy: Ramped from 10 to 40 eV for MS/MS scans.

-

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., MassLynx).

-

Identify this compound and other alkaloids based on their accurate mass, retention time, and fragmentation patterns compared to authentic standards or literature data.

-

Tryptophan Decarboxylase (TDC) Enzyme Activity Assay

This protocol is a generalized method based on assays developed for other plant species and would require optimization for Nauclea officinalis.[8][13]

Objective: To measure the activity of TDC in crude protein extracts from Nauclea officinalis.

Materials:

-

Nauclea officinalis plant material

-

Liquid nitrogen

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM β-mercaptoethanol, 5 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (PVP).

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5), 0.1 mM pyridoxal 5'-phosphate (PLP).

-

Substrate: 10 mM L-tryptophan solution.

-

Stopping Solution: 1 M HCl.

-

Ethyl acetate

-

HPLC system with a fluorescence detector.

Procedure:

-

Protein Extraction:

-

Grind 1 g of fresh plant tissue in liquid nitrogen to a fine powder.

-

Homogenize the powder in 5 mL of ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4 °C.

-

Collect the supernatant (crude protein extract) and determine the protein concentration using a Bradford assay.

-

-

Enzyme Assay:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

80 µL Assay Buffer

-

10 µL of 10 mM L-tryptophan

-

10 µL of crude protein extract

-

-

Incubate the reaction at 37 °C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 M HCl.

-

Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

-

Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the HPLC mobile phase.

-

-

HPLC Analysis of Tryptamine:

-

Analyze the reconstituted sample by HPLC with fluorescence detection (Excitation: 280 nm, Emission: 350 nm).

-

Quantify the amount of tryptamine produced by comparing the peak area to a standard curve of authentic tryptamine.

-

Calculate the specific activity of TDC (e.g., in pkat/mg protein).

-

Heterologous Expression and Purification of Strictosidine Synthase (STR)

This protocol provides a general workflow for the expression of a plant STR in E. coli and its subsequent purification.

Objective: To produce and purify recombinant STR for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a cloned Nauclea officinalis STR cDNA

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl (pH 7.5), 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA affinity chromatography column.

Procedure:

-

Expression:

-

Transform the expression vector into E. coli BL21(DE3) cells.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the overnight culture and grow at 37 °C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18 °C) overnight.

-

-

Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet cell debris.

-

Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged STR protein with Elution Buffer.

-

Analyze the purified protein by SDS-PAGE.

-

Conclusion

The biosynthesis of this compound in Nauclea officinalis represents a key metabolic pathway for the production of a diverse array of medicinally important monoterpenoid indole alkaloids. This technical guide has provided a comprehensive overview of the core enzymatic steps, available quantitative data, and detailed experimental protocols relevant to the study of this pathway. Further research, particularly in generating specific quantitative data and optimized protocols for Nauclea officinalis, will be crucial for advancing our understanding and enabling the metabolic engineering of this valuable plant species for enhanced production of therapeutic compounds.

References

- 1. Kinetics of L-tryptophan production from indole and L-serine catalyzed by whole cells with tryptophanase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 3. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 6. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarworks.smith.edu [scholarworks.smith.edu]

- 8. Targeting tryptophan decarboxylase to selected subcellular compartments of tobacco plants affects enzyme stability and in vivo function and leads to a lesion-mimic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]

- 10. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The expression of Terpenoid Indole Alkaloid (TIAs) pathway genes in Catharanthus roseus in response to salicylic acid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Strictosamide: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strictosamide, a prominent member of the monoterpenoid indole alkaloid family, has garnered significant attention within the scientific community for its diverse pharmacological activities. Isolated from various plant species, notably from the genera Nauclea and Sarcocephalus, this complex natural product exhibits promising anti-inflammatory, analgesic, and wound-healing properties.[1][2] This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, alongside relevant experimental data and methodologies, to support ongoing research and development efforts.

Chemical Structure and Stereochemistry

This compound is a β-carboline alkaloid characterized by a pentacyclic ring system fused to a glucose moiety. Its chemical identity is defined by the following key identifiers:

-

Molecular Formula: C₂₆H₃₀N₂O₈[3]

-

Molar Mass: 498.53 g/mol [3]

-

CAS Number: 23141-25-5[3]

-

IUPAC Name: (1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-2(10),4,6,8,15-pentaen-14-one[3]

Chemical Structure:

Data Presentation

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀N₂O₈ | [3] |

| Molar Mass | 498.53 g/mol | [3] |

| Exact Mass | 498.200216 g/mol | [4] |

| Appearance | Amorphous solid | |

| ¹³C NMR (CDCl₃) | See Table 2 | [4] |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Atom No. | Chemical Shift (δ) ppm |

| 2 | 168.5 |

| 3 | 52.5 |

| 5 | 110.2 |

| 6 | 127.8 |

| 7 | 134.5 |

| 8 | 121.8 |

| 9 | 118.0 |

| 10 | 121.8 |

| 11 | 119.5 |

| 12 | 110.9 |

| 13 | 136.2 |

| 14 | 29.7 |

| 15 | 34.5 |

| 16 | 117.8 |

| 17 | 141.5 |

| 18 | 130.2 |

| 19 | 45.6 |

| 20 | 34.1 |

| 21 | 97.8 |

| 1' | 98.2 |

| 2' | 73.5 |

| 3' | 76.8 |

| 4' | 70.4 |

| 5' | 77.2 |

| 6' | 61.6 |

Note: The complete assigned ¹H NMR data with coupling constants is not available in a single comprehensive source. Researchers should refer to specialized literature for detailed 1D and 2D NMR spectral data and assignments.

Experimental Protocols

Isolation of this compound from Nauclea latifolia

The following protocol details a typical procedure for the isolation and purification of this compound from the root bark of Nauclea latifolia:

-

Extraction:

-

Air-dried and powdered root bark of Nauclea latifolia is exhaustively extracted with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanolic extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The chloroform and ethyl acetate fractions, which typically show significant biological activity in preliminary screens, are concentrated.

-

-

Chromatographic Purification:

-

The active fraction (e.g., chloroform fraction) is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.[5]

-

Signaling Pathways and Experimental Workflows

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of its target genes.[6]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Wound Healing Promotion via PI3K/AKT Pathway Activation

This compound has been demonstrated to promote wound healing by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for cell proliferation, migration, and survival, all of which are essential processes in tissue repair.

Caption: Activation of the PI3K/AKT signaling pathway by this compound.

Bioassay-Guided Fractionation Workflow for Isolation

The isolation of this compound is often guided by its biological activity. The following workflow illustrates a typical bioassay-guided fractionation process for isolating anti-inflammatory compounds from a plant extract.

Caption: Bioassay-guided fractionation workflow for this compound isolation.

References

The Multifaceted Bioactivity of Strictosamide: A Technical Guide for Researchers

An in-depth exploration of the pharmacological potential of strictosamide, detailing its anti-inflammatory, analgesic, and wound healing properties, and the underlying molecular mechanisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound's biological activities.

This compound, a prominent monoterpene indole alkaloid primarily isolated from plants of the Nauclea genus, has emerged as a compound of significant interest in the field of pharmacology. Traditionally used in folk medicine for treating a variety of ailments, recent scientific investigations have begun to systematically unravel the diverse biological activities of this compound, revealing its potential as a therapeutic agent. This technical guide synthesizes the current knowledge on the bioactivity of this compound extracts, with a focus on providing actionable data and methodologies for the research community.

Quantitative Bioactivity Data

The biological effects of this compound have been quantified in various preclinical models. The following tables summarize the key quantitative data on its anti-inflammatory, analgesic, and other biological activities.

Table 1: Anti-inflammatory Activity of this compound

| Experimental Model | Dosage | Effect | Inhibition (%) | Reference |

| TPA-Induced Mouse Ear Edema | 20 mg/kg | Decreased ear swelling | 24.7% | [1][2][3] |

| 40 mg/kg | Decreased ear swelling | 28.1% | [1][2][3] | |

| Acetic Acid-Induced Peritoneal Vascular Permeability in Mice | 20 mg/kg | Inhibited vascular permeability | 23.3% | [1][2][3] |

| 40 mg/kg | Inhibited vascular permeability | 33.4% | [1][2][3] | |

| CMC-Na-Induced Leukocyte Migration in Mice | 10, 20, 40 mg/kg | Decreased leukocyte count | 46.0%, 49.1%, 58.7% | [1][2] |

| LPS-Induced NO Production in RAW 264.7 Cells | 0-200 μM | Inhibited NO, TNF-α, and IL-1β production | Concentration-dependent | [4] |

Table 2: Analgesic Activity of this compound

| Experimental Model | Dosage | Effect | Inhibition (%) | Reference |

| Acetic Acid-Induced Writhing Test in Mice | 20 mg/kg | Prolonged pain latency | - | [1][2] |

| 40 mg/kg | Decreased writhing counts | 49.7% | [1][2][3] |

Table 3: Other Biological Activities of this compound

| Activity | Experimental Model | Dosage/Concentration | Key Findings | Reference |

| Wound Healing | Rat wound model | 0.5-1.5 mg/kg (topical) | Promoted wound healing, reduced inflammation, enhanced collagen deposition. | [4] |

| Antiplasmodial | Plasmodium falciparum (K1 and NF54 strains) | IC50: 0.45 and 0.37 µg/mL | Potent activity against chloroquine-resistant and sensitive strains. | [5] |

| Antifungal | Not specified | Not specified | Mentioned as having antifungal properties. | [4] |

| Antibacterial | Gram-negative bacteria | Displayed weak and selective inhibitory effects. | [6] | |

| ATPase Modulation | Mouse brain and kidneys | 50-200 mg/kg (i.p.) | Increased Na+, K+-ATPase activity in the brain and inhibited Mg2+-ATPase activity in the kidneys. | [4] |

Key Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/AKT) pathways.

NF-κB and MAPK Signaling in Inflammation

In inflammatory responses, this compound has been shown to inhibit the activation of both the NF-κB and MAPK signaling cascades.[4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, typically triggers a pro-inflammatory response by activating these pathways. This compound intervenes by decreasing the phosphorylation of key proteins in these cascades, including p65, IκBα, and IKKα in the NF-κB pathway, and p38, ERK, and JNK in the MAPK pathway.[4] This dual inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[4]

PI3K/AKT Signaling in Wound Healing

The wound healing properties of this compound are attributed to its ability to activate the PI3K/AKT signaling pathway.[4] This pathway is crucial for cell proliferation, migration, and survival, all of which are essential processes in tissue repair. This compound has been observed to increase the phosphorylation of key components of this pathway, including PI3K, AKT, and the mammalian target of rapamycin (mTOR).[7] This activation promotes angiogenesis, enhances collagen deposition, and reduces inflammatory infiltration at the wound site.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.

Extraction and Purification of this compound from Nauclea officinalis

A general workflow for the isolation and purification of this compound is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

Protocol:

-

Plant Material Preparation: The stem bark of Nauclea officinalis is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as 70% ethanol, typically by heating under reflux for several hours. This process is often repeated to maximize the yield.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography for initial fractionation. Silica gel is a common stationary phase, with a gradient of solvents (e.g., petroleum ether, ethyl acetate, and methanol) of increasing polarity used for elution. Further purification can be achieved using Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified using preparative HPLC to yield the pure compound.

-

Structural Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound by HPLC

Instrumentation: An Agilent 1100 LC system (or equivalent) equipped with a photodiode array detector and a C18 column (e.g., 250 × 4.6 mm, 5 μm).

Mobile Phase: A gradient elution is typically used with (A) 0.1% aqueous phosphoric acid and (B) acetonitrile.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 226 nm.

Column Temperature: 30°C.

Sample Preparation: A known weight of the dried plant extract is dissolved in the mobile phase, filtered through a 0.45 μm syringe filter, and a specific volume (e.g., 10 μL) is injected into the HPLC system.

Quantification: A calibration curve is generated using a standard of pure this compound at various concentrations. The concentration of this compound in the extract is then determined by comparing its peak area to the calibration curve.

In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

-

Animals: Swiss albino mice are typically used.

-

Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

-

Treatment: this compound, dissolved in a vehicle, is administered (e.g., intravenously or topically) at various doses at a specified time before or after TPA application. A positive control group receiving a known anti-inflammatory drug (e.g., dexamethasone) is also included.

-

Measurement of Edema: After a specific time period (e.g., 6 hours), the mice are euthanized, and a circular section of both ears is punched out and weighed. The difference in weight between the right and left ear punches is calculated as a measure of the edema.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: [(C - T) / C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

-

Animals: Mice are used for this assay.

-

Treatment: Animals are divided into groups and treated with the vehicle, a standard analgesic drug (e.g., diclofenac sodium), or different doses of this compound, typically administered orally or intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation cage, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 15-20 minutes).

-

Calculation of Inhibition: The percentage of analgesic activity is calculated as: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.

In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours).

-

Measurement of NO Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

In Vitro Wound Healing Assay: Scratch Assay

-

Cell Culture: A suitable cell line for wound healing studies (e.g., human umbilical vein endothelial cells - HUVECs, or fibroblasts) is cultured to form a confluent monolayer in a multi-well plate.

-

Creating the Scratch: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

-

Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of this compound is added.

-

Imaging: The scratch is imaged at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

-

Analysis: The width of the scratch is measured at different time points, and the rate of cell migration and wound closure is calculated. The percentage of wound closure can be calculated as: [(Initial wound width - Wound width at time t) / Initial wound width] x 100.

Conclusion and Future Directions

The accumulated evidence strongly suggests that this compound is a promising bioactive compound with a range of pharmacological activities, most notably anti-inflammatory, analgesic, and wound-healing effects. Its ability to modulate key signaling pathways like NF-κB, MAPK, and PI3K/AKT provides a solid foundation for its therapeutic potential. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential clinical applications of this compound.

Future research should focus on several key areas. Elucidating the precise molecular targets of this compound within the identified signaling pathways will provide a more detailed understanding of its mechanism of action. Further in vivo studies in more complex disease models are necessary to validate the preclinical findings. Additionally, investigations into the pharmacokinetic and toxicological profiles of this compound are crucial for its development as a potential therapeutic agent. The exploration of synergistic effects with other compounds could also open new avenues for its application. The information compiled in this technical guide serves as a valuable resource for scientists and researchers dedicated to advancing our understanding of this intriguing natural product and harnessing its potential for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. gutnliver.org [gutnliver.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 7. clyte.tech [clyte.tech]

In Vivo Analgesic Potential of Strictosamide: A Technical Whitepaper for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vivo analgesic effects of Strictosamide, a major bioactive alkaloid isolated from Nauclea officinalis. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for pain management.

Quantitative Analgesic Activity

This compound has been evaluated in several in vivo models of nociception, demonstrating significant analgesic properties, particularly in inflammatory pain models. The following tables summarize the key quantitative findings from these studies.

Table 1: Acetic Acid-Induced Writhing Test in Mice

The acetic acid-induced writhing test is a model of visceral inflammatory pain. This compound was administered to mice prior to the intraperitoneal injection of acetic acid. The latency to the first writhe and the total number of writhes were recorded.

| Treatment Group | Dose (mg/kg) | Administration | Pain Latency (s) | Writhing Counts | Inhibition of Writhing (%) |

| Vehicle Control | - | - | - | - | - |

| This compound | 10 | Twice daily for 3 days | - | - | Not significant |

| This compound | 20 | Twice daily for 3 days | Markedly prolonged[1][2][3][4][5] | - | - |

| This compound | 40 | Twice daily for 3 days | Markedly prolonged[1][2][3][4][5] | Significantly decreased[1][2][3][4][5] | 49.7[1][2][3][4][5] |

Table 2: Hot Plate Test in Mice

The hot plate test is a model used to evaluate central analgesic activity. This test measures the reaction time of mice to a thermal stimulus.

| Treatment Group | Dose (mg/kg) | Administration | Pain Threshold |

| Vehicle Control | - | - | - |

| This compound | 10, 20, 40 | Twice daily for 3 days | No obvious improvement[1][2][3][4][5] |

Note: Quantitative data for the tail-flick test and the formalin test for this compound were not available in the reviewed literature. The lack of effect in the hot-plate test suggests that this compound's analgesic action may be primarily mediated through peripheral rather than central mechanisms.[4]

Experimental Protocols

Detailed methodologies for the key analgesic assays are provided below.

Acetic Acid-Induced Writhing Test

This protocol is a standard method for inducing and quantifying visceral pain in rodents.

-

Animals: Male ICR mice are typically used.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a specified period before the experiment.

-

Drug Administration: this compound, a vehicle control, or a positive control drug is administered intraperitoneally or orally at predetermined times before the induction of writhing.

-

Induction of Writhing: A solution of acetic acid (typically 0.6-0.7% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes is counted for a set period, usually 15-20 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle control group.

Hot Plate Test

This method assesses the response to a thermal pain stimulus and is indicative of centrally mediated analgesia.

-

Animals: Mice or rats are used.

-

Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

-

Procedure: Each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded.

-

Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Drug Administration: The test compound, vehicle, or a positive control is administered at a set time before placing the animal on the hot plate.

-

Data Analysis: The latency to the pain response is recorded, and the effect of the treatment is compared to the control group.

Visualized Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the acetic acid-induced writhing test and the proposed signaling pathways involved in the analgesic and anti-inflammatory effects of this compound.

Experimental Workflow

Signaling Pathways

This compound's anti-inflammatory and analgesic effects are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Discussion and Future Directions

The available data strongly suggest that this compound possesses significant peripheral analgesic activity, likely mediated through its anti-inflammatory properties. The inhibition of the NF-κB and MAPK signaling pathways provides a plausible mechanism for these effects. However, the lack of efficacy in the hot plate test indicates a limited role for central analgesic mechanisms.

To further elucidate the analgesic potential of this compound, the following research is recommended:

-

Dose-response studies in the tail-flick and formalin tests: These experiments would provide a more complete profile of this compound's analgesic activity, particularly its effects on spinal reflexes and inflammatory pain.

-

Investigation of specific receptor targets: Identifying the molecular targets of this compound will be crucial for understanding its mechanism of action and for optimizing its therapeutic potential.

-

Pharmacokinetic and toxicological studies: A comprehensive evaluation of the absorption, distribution, metabolism, excretion, and safety profile of this compound is necessary for its development as a clinical candidate.

References

Unveiling the Dual Therapeutic Potential of Strictosamide: A Technical Guide on its Antifungal and Anti-Plasmodium Activities

For Immediate Release

[City, State] – [Date] – Strictosamide, a naturally occurring iridoid glycoside, is emerging as a compound of significant interest in the scientific community for its dual therapeutic potential against fungal pathogens and the malaria-causing parasite, Plasmodium. This technical guide provides a comprehensive overview of the current state of research into the antifungal and anti-Plasmodium activities of this compound, tailored for researchers, scientists, and drug development professionals.

Antifungal Activity of this compound

While the antifungal properties of this compound have been reported, specific quantitative data on its efficacy, such as Minimum Inhibitory Concentration (MIC) values against key fungal pathogens like Candida albicans and Aspergillus fumigatus, are not yet extensively documented in publicly available literature. General screening studies have indicated its potential, but further detailed investigations are required to fully characterize its antifungal spectrum and potency.

Putative Antifungal Mechanism of Action

The precise signaling pathways targeted by this compound in fungal cells have not been fully elucidated. However, based on the known mechanisms of other iridoid glycosides, it is hypothesized that this compound may exert its antifungal effects through the disruption of fungal cell wall integrity or by interfering with essential enzymatic pathways. Further research into its molecular targets is crucial for understanding its mechanism of action and for the development of potential antifungal therapies.

Anti-Plasmodium Activity of this compound

Research has demonstrated the in vitro activity of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Anti-Plasmodium Data

A study evaluating the constituents of the plant Nauclea pobeguinii reported on the anti-Plasmodium activity of its components. While the study categorized the activity of all tested compounds, including this compound, as "inactive or only moderately active in vitro" against a chloroquine-sensitive strain of P. falciparum, specific IC50 values for the purified this compound were not provided. The aqueous and 80% ethanol extracts of Nauclea pobeguinii, which contains this compound, exhibited IC50 values of 44 µg/mL and 32 µg/mL, respectively[1].

Table 1: In Vitro Anti-Plasmodium Activity of Nauclea pobeguinii Extracts Containing this compound

| Extract | Plasmodium falciparum Strain | IC50 (µg/mL) |

| Aqueous Extract | Chloroquine-sensitive (Ghana strain) | 44[1] |

| 80% Ethanol Extract | Chloroquine-sensitive (Ghana strain) | 32[1] |

Putative Anti-Plasmodium Mechanism of Action

The molecular targets and signaling pathways involved in the anti-Plasmodium action of this compound are currently unknown. Iridoid glycosides, as a class, are known to possess a range of biological activities, and their mechanism against Plasmodium could involve various strategies, such as the inhibition of parasite-specific enzymes or interference with the parasite's lifecycle within the host red blood cells.

Experimental Protocols

Detailed experimental protocols for assessing the antifungal and anti-Plasmodium activity of novel compounds are essential for reproducible research. The following sections outline generalized methodologies based on standard practices in the field.

General Antifungal Susceptibility Testing Protocol (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

General In Vitro Anti-Plasmodium Assay Protocol (SYBR Green I-based Assay)

This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Future Directions

The preliminary findings on the antifungal and anti-Plasmodium activities of this compound are promising and warrant further in-depth investigation. Key areas for future research include:

-

Quantitative Efficacy Studies: Determining the specific MIC values of this compound against a broad panel of clinically relevant fungal pathogens and IC50 values against various drug-sensitive and drug-resistant strains of P. falciparum.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in both fungal and Plasmodium species. This could involve techniques such as transcriptomics, proteomics, and genetic manipulation.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of fungal infections and malaria.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.

The dual activity of this compound presents an exciting opportunity for the development of novel therapeutic agents to combat two major global health threats. Continued research in this area is essential to unlock the full potential of this promising natural product.

References

Strictosamide's Mechanism of Action via the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strictosamide, a naturally occurring indole alkaloid, has demonstrated significant anti-inflammatory properties. Emerging evidence indicates that a primary mechanism underlying these effects is the targeted modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the NF-κB cascade, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the implicated pathways and workflows. The information presented herein is intended to support further research and drug development efforts centered on this promising anti-inflammatory compound.

Introduction to this compound and the NF-κB Pathway

This compound is a monoterpenoid indole alkaloid isolated from various plant species, notably from the genus Nauclea.[1][2] It has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and wound-healing properties.[1][2][3] The NF-κB pathway is a critical signaling cascade that plays a central role in regulating the innate and adaptive immune responses.[4] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases. The canonical NF-κB pathway is triggered by various stimuli, such as lipopolysaccharide (LPS), which leads to the activation of the IκB kinase (IKK) complex. Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This degradation liberates the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4][5]

Mechanism of Action: this compound's Inhibition of the NF-κB Pathway

Current research indicates that this compound exerts its anti-inflammatory effects by intervening at a critical upstream juncture of the canonical NF-κB pathway. Studies have shown that this compound treatment leads to a marked decrease in the phosphorylation of key signaling molecules: IKKα, IκBα, and the p65 subunit of NF-κB.[2] This inhibition of phosphorylation prevents the subsequent degradation of IκBα and the nuclear translocation of p65, thereby blocking the transcription of NF-κB target genes responsible for the inflammatory response.[2][6]

While the inhibitory effect on the phosphorylation of IKKα is established, the precise molecular interaction remains an area of active investigation. It is not yet definitively determined whether this compound directly binds to and inhibits the catalytic activity of the IKK complex or if it acts on an upstream signaling component that regulates IKK activation.

Quantitative Data on the Anti-inflammatory Effects of this compound

The anti-inflammatory activity of this compound has been quantified in both in vivo and in vitro models. The following tables summarize the key findings.

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Model Organism | Method of Induction | Dosage (mg/kg) | Effect | Percentage Inhibition | Reference |

| Mice | TPA-induced ear edema | 20 | Decrease in edema | 24.7% | [1][7] |

| 40 | Decrease in edema | 28.1% | [1][7] | ||

| Mice | Acetic acid-stimulated peritoneal vascular permeability | 20 | Inhibition of permeability | 23.3% | [1][7] |

| 40 | Inhibition of permeability | 33.4% | [1][7] | ||

| Mice | CMC-Na-induced leukocyte migration | 10 | Decrease in leukocytes | 46.0% | [1][7] |

| 20 | Decrease in leukocytes | 49.1% | [1][7] | ||

| 40 | Decrease in leukocytes | 58.7% | [1][7] |

Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

| Parameter Measured | Concentration (µM) | Duration of Treatment | Effect | Reference |

| NO Production | 0-200 | 24 hours | Inhibition | [2] |

| TNF-α Production | 0-200 | 24 hours | Inhibition | [2][3] |

| IL-1β Production | 0-200 | 24 hours | Inhibition | [2][3] |

| iNOS Expression | 0-200 | 24 hours | Inhibition | [2] |

Note: Specific IC50 values for the inhibition of NF-κB activation or IKK kinase activity by this compound have not been definitively reported in the reviewed literature and represent a key area for future research.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to elucidate the mechanism of action of this compound on the NF-κB pathway.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are a standard model for studying inflammation.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[8][9]

-

Treatment Protocol: For experiments, RAW 264.7 cells are seeded in appropriate culture plates. After reaching approximately 80% confluency, the cells are pre-treated with varying concentrations of this compound (e.g., 0-200 µM) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response.[2][8]

Western Blot Analysis for Phosphorylated NF-κB Pathway Proteins

Western blotting is used to quantify the levels of phosphorylated proteins in the NF-κB pathway.

-

Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated forms of IKKα, IκBα, and p65, as well as their total protein counterparts and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

IKK Kinase Assay

This assay directly measures the enzymatic activity of the IKK complex.

-

Immunoprecipitation of IKK complex: The IKK complex is immunoprecipitated from cell lysates using an antibody against a component of the complex (e.g., IKKγ/NEMO).

-

Kinase Reaction: The immunoprecipitated complex is incubated in a kinase buffer containing a recombinant IκBα substrate (e.g., GST-IκBα) and ATP (often radiolabeled with γ-³²P).

-

Detection of Substrate Phosphorylation: The reaction mixture is then subjected to SDS-PAGE, and the phosphorylation of the IκBα substrate is detected by autoradiography or by using a phospho-specific antibody in a subsequent Western blot.[11]

p65 Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the p65 subunit from the cytoplasm to the nucleus.

-

Immunofluorescence Staining: Cells grown on coverslips are treated as described above, then fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100. The cells are then incubated with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye such as DAPI or Hoechst.

-

Microscopy and Image Analysis: The subcellular localization of p65 is visualized using fluorescence microscopy. The degree of nuclear translocation can be quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software.[12][13]

In Vivo Anti-inflammatory Models

-

TPA-Induced Ear Edema in Mice: A topical inflammatory agent, 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to the ears of mice. This compound or a vehicle control is administered systemically (e.g., intravenously) prior to TPA application. The degree of edema is measured as the difference in ear punch weight or ear thickness between the treated and control ears.[1][7]

-

Acetic Acid-Induced Vascular Permeability in Mice: Acetic acid is injected intraperitoneally to induce an increase in vascular permeability. This compound is administered prior to the acetic acid injection. A dye, such as Evans blue, is injected intravenously, and the amount of dye that has extravasated into the peritoneal cavity is quantified to assess vascular permeability.[1][7]

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Western blot workflow for analyzing NF-κB pathway proteins.

Logical Relationship Diagram

Caption: Logical flow of this compound's anti-inflammatory action.

Conclusion and Future Directions

This compound demonstrates compelling anti-inflammatory properties through its targeted inhibition of the NF-κB signaling pathway. By preventing the phosphorylation of key upstream components, including the IKK complex, this compound effectively halts the inflammatory cascade. The quantitative data from both in vivo and in vitro studies provide a solid foundation for its potential as a therapeutic agent.

Future research should focus on several key areas to fully elucidate its mechanism and therapeutic potential:

-

Identification of the Direct Molecular Target: Determining whether this compound directly binds to and inhibits the IKK complex or an upstream regulator is crucial. Molecular docking and binding affinity studies would be invaluable in this regard.

-

Determination of IC50 Values: Establishing precise IC50 values for the inhibition of NF-κB activation and IKK kinase activity will be essential for dose-optimization and comparative studies.

-

Elucidation of Structure-Activity Relationships: Investigating the chemical moieties of this compound responsible for its inhibitory activity could lead to the design of more potent and specific analogs.

Continued investigation into the mechanism of action of this compound will undoubtedly pave the way for its potential development as a novel anti-inflammatory therapeutic.

References

- 1. In vivo anti-inflammatory and analgesic activities of this compound from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound promotes wound healing through activation of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nitric oxide represses inhibitory κB kinase through S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of p65 nuclear localization and chromatin states by compressive force - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Plant Chemical Warfare: A Technical Guide to Strictosamide's Role in Defense Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate chemical arms race between plants and their aggressors, a vast arsenal of specialized metabolites is deployed for defense. Among these, the monoterpenoid indole alkaloids (MIAs) represent a diverse and potent class of compounds. At the heart of MIA biosynthesis lies strictosamide, a pivotal intermediate that serves as a crucial precursor to thousands of downstream alkaloids and, in its own right, plays a direct and formidable role in plant defense. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in plant defense mechanisms, presenting key quantitative data, detailed experimental protocols, and visualized signaling pathways to offer a comprehensive resource for researchers in plant science and drug discovery.

This compound is formed from the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase, which primarily produces strictosidine. Strictosidine is then converted to this compound.[1] This glucoalkaloid is not merely a passive intermediate; its accumulation across various plant organs and the activation of its defensive properties upon tissue damage underscore its significance in protecting plants against herbivores and pathogens.[2]

Biosynthesis and Chemical Profile

This compound's journey begins with the formation of its precursor, strictosidine. The biosynthesis of strictosidine is an eleven-step pathway, commencing with the hydrolysis of geranyl pyrophosphate (GPP) to form geraniol.[3] A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, ultimately yields secologanin.[3] In a key Pictet-Spengler reaction, strictosidine synthase (STR) catalyzes the condensation of tryptamine and secologanin to form strictosidine.[3][4] this compound is then derived from strictosidine, likely through a direct lactamization.[2]

While strictosidine is the central precursor for a vast array of MIAs, in some plant species, an alternative pathway involving the coupling of tryptamine with secologanic acid leads to the formation of strictosidinic acid, which is then converted to this compound.[1]

The "Nuclear Time Bomb": A Potent Defense Strategy

A primary defense mechanism involving strictosidine, and by extension this compound, is the "nuclear time bomb" model.[5][6] This strategy relies on the spatial separation of the stable glucoside (strictosidine) from its activating enzyme, strictosidine β-D-glucosidase (SGD).[5] In healthy plant cells, strictosidine synthase (STR) is localized to the vacuole, where strictosidine is synthesized and stored.[5] Conversely, SGD accumulates in the nucleus as highly stable supramolecular aggregates.[5]

Upon tissue damage caused by herbivore feeding or pathogen invasion, the subcellular compartmentalization is disrupted.[6] This brings the vacuolar strictosidine into contact with the nuclear SGD.[6] SGD rapidly hydrolyzes the glucose moiety from strictosidine, generating a highly unstable and reactive aglycone.[4][5][7] This aglycone is a potent dialdehyde that can cross-link and precipitate proteins, acting as a powerful deterrent and anti-nutritive agent against herbivores.[5][7] This massive and rapid activation of a chemical defense at the site of attack provides an effective and immediate response to aggression.

Signaling Pathway of the "Nuclear Time Bomb" Defense

This compound as a Precursor to Other Defense Compounds

Beyond its direct defensive role, this compound is a critical branching point in the biosynthesis of a vast array of monoterpenoid indole alkaloids with potent biological activities.[2] For instance, in the medicinal plant Camptotheca acuminata, this compound is a key intermediate in the biosynthesis of the potent anti-cancer agent camptothecin. The pathway proceeds from this compound through a series of oxidative steps to yield pumiloside and deoxypumiloside, which are then converted to camptothecin.[1]

Biosynthetic Pathway from this compound to Camptothecin

Quantitative Data on this compound in Plant Defense

The defensive role of this compound is supported by its accumulation in various plant tissues and its demonstrated anti-herbivore activity.

| Plant Species | Tissue | Compound | Concentration/Activity | Reference |

| Palicourea sp. | All studied organs | This compound | Enriched in all organs | [2] |

| Catharanthus roseus | Cell cultures | Strictosidine and derivatives | Over 200 mg/L in transgenic lines | [8] |

| Camptotheca acuminata | Shoot apex, young leaf | Strictosidinic acid | Highest levels in these tissues | [1] |

| Camptotheca acuminata | Stem, root | Deoxypumiloside | Detected in these tissues | [1] |

| Ophiorrhiza pumila | Stems and roots | Strictosidine synthase | Activity detected, correlated with mRNA expression | [9] |

| General | In vitro assay | Strictosidine deglucosylation products | Protein cross-linking and precipitation | [5] |

| Spodoptera littoralis | Larvae | This compound | Anti-feedant activity observed | [2] |

Experimental Protocols

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in different plant tissues.

Methodology:

-

Sample Preparation: Freeze-dry plant material (e.g., leaves, stems, roots) and grind to a fine powder. Extract a known weight of the powder (e.g., 100 mg) with 70% acetonitrile or methanol at room temperature with agitation for a specified time (e.g., 1 hour).[1] Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject the filtered extract onto a C18 reverse-phase HPLC column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1] The gradient can be optimized for separation, for example, a linear gradient from 5% to 95% B over 15-30 minutes.

-

Detection: Monitor the eluent using a UV detector at a wavelength where this compound has maximum absorbance (e.g., 220 nm and 280 nm) and/or a mass spectrometer for more specific detection and quantification (LC-MS).[9]

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations. Compare the peak area of this compound in the plant extract to the standard curve to determine its concentration.

Anti-feedant Assay using Spodoptera littoralis

Objective: To evaluate the anti-feedant properties of this compound against a generalist herbivore.

Methodology:

-

Diet Preparation: Prepare an artificial diet for Spodoptera littoralis larvae. Incorporate this compound at various concentrations into the diet. A control diet without this compound should also be prepared.

-

Bioassay: Place individual pre-weighed larvae into separate containers with a pre-weighed amount of the respective diet (control or this compound-containing).

-

Data Collection: After a set period (e.g., 24-48 hours), record the weight of the larvae and the remaining diet.

-

Analysis: Calculate the amount of diet consumed and the relative growth rate of the larvae for each treatment. A significant reduction in food consumption and/or growth rate in the this compound treatments compared to the control indicates anti-feedant activity.[2]

Experimental Workflow for Anti-feedant Assay

Conclusion and Future Directions

This compound stands as a central molecule in the chemical defense strategies of numerous plant species. Its role is elegantly dual: it serves as a stable precursor for a vast array of complex and potent monoterpenoid indole alkaloids, and it can be rapidly activated to a directly toxic compound upon tissue damage. This efficiency highlights the evolutionary sophistication of plant chemical defense.

For researchers and drug development professionals, understanding the biosynthesis and mode of action of this compound and its derivatives offers significant opportunities. The enzymes in the this compound biosynthetic pathway are potential targets for metabolic engineering to enhance the production of valuable pharmaceutical compounds in plants or microbial systems.[3] Furthermore, the potent biological activities of this compound-derived alkaloids continue to be a rich source for the discovery of new therapeutic agents.[10] Future research should focus on further elucidating the regulatory networks that control this compound biosynthesis and the transport mechanisms involved in its subcellular localization. A deeper understanding of these processes will be instrumental in harnessing the full potential of this remarkable natural product.

References

- 1. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strictosidine activation in Apocynaceae: towards a "nuclear time bomb"? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alternative splicing creates a pseudo-strictosidine β-d-glucosidase modulating alkaloid synthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to Strictosamide Derivatives from the Rubiaceae Family

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of strictosamide and its derivatives, a significant class of monoterpene indole alkaloids predominantly found in the Rubiaceae family. This compound serves as a crucial intermediate in the biosynthesis of various complex alkaloids and exhibits a wide range of notable pharmacological activities. This guide details its biosynthesis, isolation, and biological effects, presenting quantitative data and experimental methodologies for scientific and drug development applications.

Biosynthesis of this compound

This compound is a key compound in the intricate biosynthetic pathways of monoterpene indole alkaloids within the Rubiaceae family.[1] Its synthesis originates from the condensation of tryptamine and the seco-iridoid secologanin, which forms the precursor strictosidine.[2] A subsequent intramolecular lactamization reaction converts strictosidine into this compound.[1] This central molecule then serves as a reservoir for the biosynthesis of other alkaloid derivatives, including various glucosidic derivatives and angustine-type aglycones.[1][3]

The proposed biosynthetic pathway highlights this compound as a pivotal junction, leading to a diverse array of chemical structures.[1][4]

Isolation and Structure Elucidation

The extraction and purification of this compound and its derivatives from Rubiaceae plant material, such as the bark of Nauclea orientalis or Sarcocephalus latifolius, typically involve a multi-step process.[2][3][5] The general workflow begins with solvent extraction, followed by acid-base partitioning to isolate the alkaloid fraction, and culminates in chromatographic separation and purification.

-

Extraction: Plant material (e.g., dried, powdered bark) is extracted with a solvent such as dichloromethane (CH2Cl2) or ethanol.[2]

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base treatment to separate alkaloids from neutral compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove impurities. Subsequently, the aqueous layer is basified (e.g., with NH4OH to pH 11) to deprotonate the alkaloids, which are then re-extracted into an organic solvent like CH2Cl2.[2]

-

Chromatographic Separation: The resulting alkaloid-rich extract is fractionated using column chromatography over silica gel, eluting with a gradient of solvents with increasing polarity (e.g., mixtures of petroleum ether, ethyl acetate, and methanol).[3]

-

Purification: Fractions containing the target compounds are further purified using techniques such as Sephadex LH-20 column chromatography or preparative Thin Layer Chromatography (pTLC).[3]

-

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Ultraviolet (UV), and Infrared (IR) spectroscopy.[2][3]

Pharmacological Activities and Quantitative Data

This compound has been reported to possess a variety of pharmacological effects, primarily related to its anti-inflammatory, analgesic, and central nervous system (CNS) depressant activities.[5][6]

| Activity | Dose / Concentration | Animal Model / System | Key Finding | Reference |

| Acute Toxicity (LD50) | 600 mg/kg (i.p.) | Charles River Mice | Indicates moderate toxicity via intraperitoneal route. | [5] |

| CNS Depression | 50-200 mg/kg (i.p.) | Charles River Mice | Dose-dependent decrease in motor activity, ataxia, and hindleg paralysis. | [5] |

| Na,K-ATPase Inhibition | IC50 = 4.5 mM | In vitro (crude synaptosomal preparation) | Inhibits Na,K-ATPase activity. | [5] |

| Na,K-ATPase Activity | 50-200 mg/kg (i.p.) | In vivo (mouse brain) | Significantly increased brain Na,K-ATPase activity. | [7] |

| Mg2+-ATPase Inhibition | 100-200 mg/kg (i.p.) | In vivo (mouse kidneys) | Significantly decreased kidney Mg2+-ATPase activity. | [7] |

| α-Glucosidase Inhibition | Not specified | In vitro | Identified as an active α-glucosidase inhibitor. | [8] |

| Free-Radical Scavenging | Not specified | In vitro | Showed potent free-radical scavenging activity. | [8] |

| Parameter Inhibited | Concentration | Cell Line | Key Finding | Reference |

| Nitric Oxide (NO) Production | 0-200 µM | LPS-treated RAW 264.7 cells | Dose-dependent inhibition of NO production. | [6] |

| Tumor Necrosis Factor-α (TNF-α) | 0-200 µM | LPS-treated RAW 264.7 cells | Dose-dependent inhibition of TNF-α production. | [6] |

| Interleukin-1β (IL-1β) | 0-200 µM | LPS-treated RAW 264.7 cells | Dose-dependent inhibition of IL-1β production. | [6] |

| iNOS Expression | 0-200 µM | LPS-treated RAW 264.7 cells | Downregulation of inducible nitric oxide synthase expression. | [6] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[6] In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6]

By downregulating these pathways, this compound effectively reduces the expression and production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β.[6] Specifically, it decreases the phosphorylation of key proteins like p65 and IκBα in the NF-κB pathway, and p38, ERK, and JNK in the MAPK pathway.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Yellow Twig (Nauclea orientalis) from Thailand: this compound as the Key Alkaloid of This Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fitoterapia.net [fitoterapia.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. dspace.uevora.pt [dspace.uevora.pt]

- 8. researchgate.net [researchgate.net]

Preliminary Toxicity Profile of Strictosamide: A Technical Overview for Drug Development Professionals

An In-depth Technical Guide

This whitepaper provides a comprehensive analysis of the currently available preliminary toxicity data for Strictosamide, a naturally occurring indole alkaloid. The information is intended for researchers, scientists, and drug development professionals to support early-stage risk assessment and guide future non-clinical safety studies. This document synthesizes findings from acute toxicity evaluations and explorations into the compound's mechanisms of action, while also highlighting areas where data is not yet publicly available, such as subacute and genotoxicity studies.

Executive Summary

This compound has demonstrated a range of biological activities, including anti-inflammatory and analgesic effects. Preliminary toxicity studies in animal models indicate that it is moderately toxic following acute exposure. The primary target organs for toxicity appear to be the central nervous system (CNS) and the kidneys. Mechanistic studies suggest that this compound's toxic effects may be related to its influence on specific enzyme activities and key signaling pathways. This guide presents the available quantitative data, details the experimental protocols employed in these studies, and provides visual representations of the implicated biological pathways to facilitate a deeper understanding of this compound's safety profile.

Acute Toxicity

Acute toxicity studies are fundamental in establishing the initial safety profile of a compound. For this compound, these studies have primarily focused on determining the median lethal dose (LD50) and observing clinical signs of toxicity in rodent models.

Quantitative Data

The following table summarizes the key quantitative findings from acute toxicity studies of this compound administered intraperitoneally (i.p.) to mice.

| Parameter | Value | Species/Strain | Administration Route | Source |

| LD50 | 723.17 mg/kg | Male Charles River mice | Intraperitoneal (i.p.) | [1] |

| LD50 | 600 mg/kg | Charles River mice | Intraperitoneal (i.p.) | [2] |

Experimental Protocols

Determination of Acute Toxicity (LD50):

-

Animal Model: Male Charles River mice, with a weight range of 25-30g, were utilized for the study.[1]

-